3,4-Dibromo-1H-pyrazole-5-carbohydrazide
Overview
Description
3,4-Dibromo-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . The compound features a five-membered ring structure with two bromine atoms and a carbohydrazide group, making it an interesting subject for various chemical reactions and applications.
Preparation Methods
The synthesis of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide typically involves the reaction of 3,4-dibromo-1H-pyrazole with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.
Chemical Reactions Analysis
3,4-Dibromo-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The carbohydrazide group can be oxidized to form corresponding carboxylic acids or reduced to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dibromo-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The presence of bromine atoms and the carbohydrazide group allows the compound to form hydrogen bonds and other interactions with biological molecules, potentially leading to bioactivity .
Comparison with Similar Compounds
Similar compounds to 3,4-Dibromo-1H-pyrazole-5-carbohydrazide include other substituted pyrazoles such as 3,5-dibromo-1H-pyrazole and 3,4-dichloro-1H-pyrazole . These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and applications. The unique combination of bromine atoms and a carbohydrazide group in this compound makes it particularly interesting for specific synthetic and research applications .
Properties
IUPAC Name |
4,5-dibromo-1H-pyrazole-3-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2N4O/c5-1-2(4(11)8-7)9-10-3(1)6/h7H2,(H,8,11)(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMYPJCFMIMITE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(=O)NN)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001222691 | |
Record name | 4,5-Dibromo-1H-pyrazole-3-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001222691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092791-48-4 | |
Record name | 4,5-Dibromo-1H-pyrazole-3-carboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092791-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dibromo-1H-pyrazole-3-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001222691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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